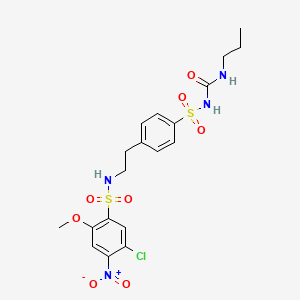
2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate is a complex organic compound with the molecular formula C28H16N4O4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate typically involves the reaction of appropriate isocyanate precursors with diazetidine derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where isocyanate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate involves its interaction with specific molecular targets. The isocyanate groups can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(4-isocyanatobenzyl)phenyl-1,3-diazetidine-2,4-dione: Similar in structure but differs in the substituent groups.
Methylenebis(4-isocyanatobenzene): Another isocyanate compound with different structural properties.
Propriétés
Numéro CAS |
85818-49-1 |
|---|---|
Formule moléculaire |
C28H16N4O4S2 |
Poids moléculaire |
536.6 g/mol |
Nom IUPAC |
1,3-bis[4-(2-isocyanatophenyl)sulfanylphenyl]-1,3-diazetidine-2,4-dione |
InChI |
InChI=1S/C28H16N4O4S2/c33-17-29-23-5-1-3-7-25(23)37-21-13-9-19(10-14-21)31-27(35)32(28(31)36)20-11-15-22(16-12-20)38-26-8-4-2-6-24(26)30-18-34/h1-16H |
Clé InChI |
WEVXVEIFBAMNOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N=C=O)SC2=CC=C(C=C2)N3C(=O)N(C3=O)C4=CC=C(C=C4)SC5=CC=CC=C5N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


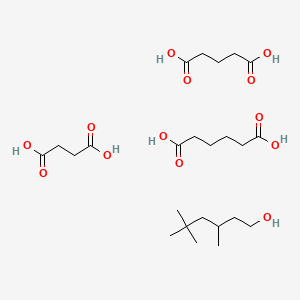
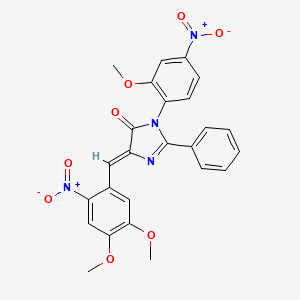
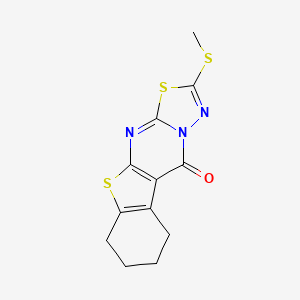


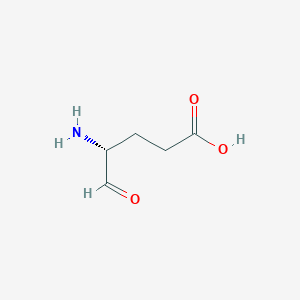
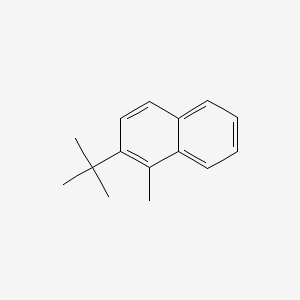
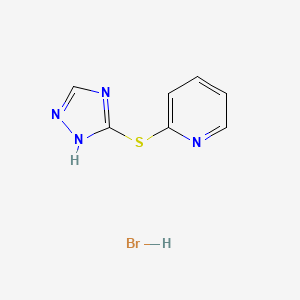
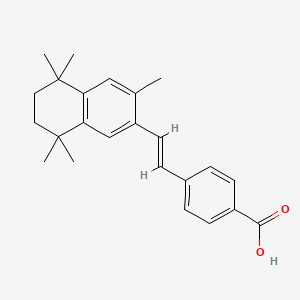
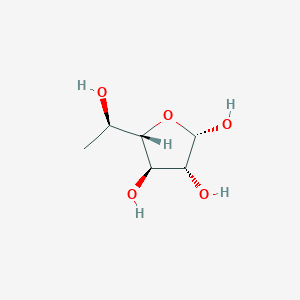
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-N-(6-aminohexyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12707362.png)
